6-tert-butyl-4-(3,5-dimethyl-1-benzofuran-2-yl)-2H-chromen-2-one
Description
6-tert-butyl-4-(3,5-dimethyl-1-benzofuran-2-yl)-2H-chromen-2-one is a synthetic coumarin derivative featuring a 2H-chromen-2-one core substituted with a tert-butyl group at position 6 and a 3,5-dimethylbenzofuran moiety at position 4. Coumarins are known for their diverse pharmacological activities, including antiviral, antitumor, and enzyme inhibitory effects . This compound’s structural complexity positions it as a candidate for drug development, particularly in targeting enzymes like uroporphyrinogen decarboxylase (UROD) or viral replication pathways .
Properties
Molecular Formula |
C23H22O3 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
6-tert-butyl-4-(3,5-dimethyl-1-benzofuran-2-yl)chromen-2-one |
InChI |
InChI=1S/C23H22O3/c1-13-6-8-19-16(10-13)14(2)22(26-19)18-12-21(24)25-20-9-7-15(11-17(18)20)23(3,4)5/h6-12H,1-5H3 |
InChI Key |
RDIRVOOEFJSPHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key Compounds Compared:
6-tert-butyl-4-(5-chloro-3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one (Compound A) Substituents: Chloro and methyl groups on the benzofuran ring. Molecular Weight: 366.84 g/mol (vs. target compound’s 364.43 g/mol).
4-Bromomethyl-6-tert-butyl-2H-chromen-2-one (Compound B)
- Substituents : Bromomethyl at position 4.
- Activity : Bromine’s leaving group capability may facilitate alkylation reactions, making it useful in synthetic intermediates but less stable in vivo compared to the target compound’s benzofuran moiety.
Armenin (7-hydroxy-8-(4-hydroxy-3-methylbutoxy)-2H-chromen-2-one) (Compound C)
- Substituents : Hydroxy and alkoxy groups.
- Activity : Polar groups improve solubility but reduce lipophilicity, limiting blood-brain barrier penetration compared to the tert-butyl group in the target compound.
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives (Compound D)
- Substituents : Imidazothiazole at position 3.
- Activity : Position 3 substitution correlates with antiviral activity (e.g., parvovirus B19 inhibition), whereas the target compound’s position 4 substitution may favor enzyme inhibition .
Mechanistic Insights
- Enzyme Inhibition: The target compound’s 2H-chromen-2-one core enables π-cation interactions with residues like Arg37 in UROD, while the dimethylbenzofuran group may stabilize binding through hydrophobic interactions . In contrast, Compound D’s imidazothiazole group disrupts viral replication via unknown mechanisms .
- Antitumor Potential: Compound B’s bromomethyl group may alkylate DNA or proteins, whereas the target compound’s tert-butyl group could modulate apoptosis pathways via lipophilic interactions .
Pharmacokinetic Considerations
- Lipophilicity : The tert-butyl group in the target compound and Compound A increases logP values, favoring CNS penetration compared to polar derivatives like Compound C .
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